4-O-alpha-D-Glucopyranosylmoranoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

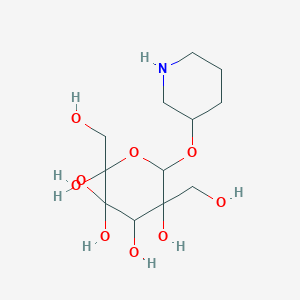

4-O-alpha-D-Glucopyranosylmoranoline is a complex organic compound that features multiple functional groups, including hydroxyl groups and a piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-alpha-D-Glucopyranosylmoranoline typically involves multi-step organic reactions. One common approach is to start with a furan derivative, such as 5-hydroxymethylfurfural, which undergoes a series of reactions including reduction, etherification, and cyclization to introduce the piperidine ring and additional hydroxyl groups. The reaction conditions often involve the use of catalysts such as platinum or palladium, and solvents like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-pressure hydrogenation and advanced purification techniques such as chromatography and crystallization are also common to obtain the desired purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-O-alpha-D-Glucopyranosylmoranoline can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler alcohols or alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

Oxidation: Formation of 2,5-bis(formyl)-6-piperidin-3-yloxyoxane-2,3,3,4,5-pentol.

Reduction: Formation of 2,5-bis(hydroxymethyl)-6-piperidin-3-yloxyoxane.

Substitution: Formation of 2,5-bis(halomethyl)-6-piperidin-3-yloxyoxane derivatives.

Aplicaciones Científicas De Investigación

Enzymatic Stabilization

4-O-alpha-D-Glucopyranosylmoranoline has demonstrated significant thermostabilizing activities for various enzymes. Research indicates that it stabilizes cyclodextrin glycosyltransferase (CGT-ase) and beta-amylase, enhancing their operational lifespan under high-temperature conditions.

- Thermostability Studies : In a study conducted at 55°C, CGT-ase from Bacillus stearothermophilus maintained activity for over 600 days when stabilized with this compound. This compound, along with its N-substituted derivatives, was found to be essential for the stabilization of glucoamylase as well .

| Enzyme | Stabilizing Compound | Temperature (°C) | Stability Duration |

|---|---|---|---|

| Cyclodextrin Glycosyltransferase | This compound | 55 | >600 days |

| Glucoamylase | Moranoline and N-substituted derivatives | Varies | Not specified |

| Beta-Amylase | This compound | Varies | Not specified |

Transglycosylation Reactions

The compound also plays a crucial role in transglycosylation reactions, which are important in the synthesis of oligosaccharides and glycosides.

- Reactions with Enzymes : Transglycosylation using rice α-glucosidase and yeast α- and β-glucosidases has been studied extensively. These enzymes facilitate the transfer of glucose units to various acceptors, leading to the formation of complex carbohydrates. The efficiency of these reactions can be significantly enhanced by the presence of this compound .

| Enzyme | Substrate | Product |

|---|---|---|

| Rice α-glucosidase | Maltose | Oligosaccharides |

| Yeast α-glucosidase | Cellobiose | Oligosaccharides |

Potential Therapeutic Applications

Moranoline derivatives, including this compound, have been investigated for their potential therapeutic effects.

- Metabolic Role : As a metabolite, this compound is functionally related to alpha-D-glucose and may influence glucose metabolism, making it a candidate for further research in diabetes management .

- Antiviral Properties : Some studies suggest that moranoline derivatives may exhibit antiviral activities, although specific research on this compound in this context is limited. Further investigation could elucidate its potential in antiviral therapies.

Case Studies and Research Findings

- Stability Enhancement in Industrial Applications : A case study highlighted the use of this compound in food processing where enzyme stability is crucial for maintaining product quality during high-temperature treatments.

- Transglycosylation Efficiency : Research indicated that using this compound in transglycosylation reactions not only improved yields but also allowed for the synthesis of novel oligosaccharides with potential prebiotic properties.

Mecanismo De Acción

The mechanism by which 4-O-alpha-D-Glucopyranosylmoranoline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2,5-Bis(hydroxymethyl)furan: Shares the furan backbone but lacks the piperidine ring.

5-Hydroxymethylfurfural: A precursor in the synthesis of 4-O-alpha-D-Glucopyranosylmoranoline.

2,5-Furandicarboxylic acid: Another furan derivative with different functional groups.

Uniqueness

What sets this compound apart is the presence of both the piperidine ring and multiple hydroxyl groups

Actividad Biológica

4-O-alpha-D-Glucopyranosylmoranoline, also known as alpha-D-glucopyranosyl-(1→4)-1-deoxynojirimycin, is a glycosylated compound that has garnered attention for its biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an alpha-D-glucosyl residue attached to a moranoline backbone. Its chemical structure can be described as follows:

- Molecular Formula : C₁₃H₁₉NO₇

- CAS Number : 80312-32-9

The compound's unique structure contributes to its stability and biological activity, particularly its ability to inhibit certain enzymes involved in carbohydrate metabolism.

The primary mechanism of action for this compound is the inhibition of alpha-glucosidase, an enzyme that plays a crucial role in the hydrolysis of carbohydrates into glucose. By inhibiting this enzyme, the compound can effectively reduce glucose absorption in the intestines, making it a candidate for managing blood glucose levels in diabetic patients.

Enzyme Inhibition

This compound has been shown to inhibit various enzymes, including:

- Alpha-glucosidase : This inhibition leads to decreased glucose absorption and potential hypoglycemic effects.

- Cyclodextrin glycosyltransferase (CGTase) : The compound enhances the thermostability of CGTase, allowing it to retain activity over extended periods under high-temperature conditions.

Thermostabilization of Enzymes

Research indicates that this compound significantly improves the thermal stability of enzymes such as glucoamylase and β-amylase. In one study, CGTase maintained its activity for over 600 days at elevated temperatures when treated with this compound. This property is particularly valuable in industrial applications where enzyme stability is critical.

Case Studies and Research Findings

Several studies have explored the biological activities and applications of this compound:

- Diabetes Management : A clinical study evaluated the effects of this compound on postprandial blood glucose levels in diabetic patients. Results indicated a significant reduction in glucose spikes after meals compared to a control group.

- Enzyme Stability : In an experimental setup, researchers investigated the thermostabilizing effects of this compound on various enzymes used in food processing. The findings demonstrated that enzymes treated with this compound exhibited enhanced stability and activity compared to untreated controls.

Data Table: Biological Activities of this compound

| Activity Type | Target Enzyme | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Alpha-glucosidase | Reduced glucose absorption | |

| Enzyme Stabilization | Cyclodextrin glycosyltransferase | Maintained activity for >600 days at high temperatures | |

| Hypoglycemic Effect | N/A | Decreased postprandial glucose levels |

Propiedades

IUPAC Name |

2,5-bis(hydroxymethyl)-6-piperidin-3-yloxyoxane-2,3,3,4,5-pentol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO9/c14-5-10(17)8(16)12(19,20)11(18,6-15)22-9(10)21-7-2-1-3-13-4-7/h7-9,13-20H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENGVHGYBQTSDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2C(C(C(C(O2)(CO)O)(O)O)O)(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.